molecular formula C9H15NS2 B12805934 3-Cyclohexyl-1,3-thiazolidine-2-thione CAS No. 3484-93-3

3-Cyclohexyl-1,3-thiazolidine-2-thione

Cat. No.: B12805934
CAS No.: 3484-93-3
M. Wt: 201.4 g/mol
InChI Key: VYNQCPAXIPGUTQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1,3-thiazolidine-2-thione typically involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The general reaction scheme is as follows:

  • Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
  • The cyclohexyl dithiocarbamate then reacts with chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme xanthine oxidase by binding to its active site. This interaction disrupts the enzyme’s normal function, leading to a decrease in the production of uric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1,3-thiazolidine-2-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific interactions with molecular targets .

Properties

CAS No.

3484-93-3

Molecular Formula

C9H15NS2

Molecular Weight

201.4 g/mol

IUPAC Name

3-cyclohexyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C9H15NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

VYNQCPAXIPGUTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCSC2=S

Origin of Product

United States

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